Hispidulin 7-glucuronide

Descripción general

Descripción

Hispidulin 7-glucuronide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups, a methoxy group, and a chromenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Hispidulin 7-glucuronide typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl moiety, followed by the introduction of the oxane ring and the carboxylic acid group. Key steps include:

Formation of the chromenyl moiety: This involves the condensation of appropriate phenolic and methoxy-substituted precursors under acidic or basic conditions.

Introduction of the oxane ring: This step often involves glycosylation reactions, where a sugar derivative is reacted with the chromenyl intermediate.

Formation of the carboxylic acid group: This can be achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

Hispidulin 7-glucuronide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the chromenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters using appropriate alkylating or acylating agents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Alkylating agents: Methyl iodide, ethyl bromide

Acylating agents: Acetic anhydride, benzoyl chloride

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols

Substitution: Formation of ethers or esters

Aplicaciones Científicas De Investigación

Chemical Properties and Biological Activities

Hispidulin 7-glucuronide is a glucuronidated form of hispidulin, a naturally occurring flavone found in several plant species. The compound exhibits a range of biological activities, including:

- Antioxidant Activity : Hispidulin has been shown to possess significant antioxidant properties, which may help mitigate oxidative stress-related diseases .

- Anti-inflammatory Effects : Research indicates that hispidulin can reduce inflammation by inhibiting pro-inflammatory cytokines and pathways .

- Neuroprotective Properties : As a ligand for benzodiazepine receptors, hispidulin demonstrates potential neuroprotective effects, particularly in models of epilepsy .

Pharmacological Studies

- Central Nervous System Modulation : this compound has been investigated for its role in modulating GABAergic activity. Studies show that it enhances GABA-induced chloride currents at specific receptor subtypes, suggesting its potential as an anxiolytic or anticonvulsant agent .

- Antimicrobial Activity : The compound exhibits antifungal properties against various pathogens, making it a candidate for developing new antimicrobial therapies .

- Cancer Research : Hispidulin and its derivatives have been studied for their anticancer effects. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

- Neuroprotective Effects in Epilepsy Models : In a study involving seizure-prone Mongolian gerbils, hispidulin significantly reduced seizure frequency when administered at a dosage of 10 mg/kg body weight daily compared to controls .

- Antioxidant Efficacy : A comparative analysis of flavonoids indicated that this compound exhibited superior antioxidant activity in vitro, suggesting its potential use in preventing oxidative damage in various diseases .

Mecanismo De Acción

The mechanism of action of Hispidulin 7-glucuronide involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exerting antioxidant effects. Additionally, it may inhibit key enzymes and signaling pathways involved in inflammation, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).

Comparación Con Compuestos Similares

Similar Compounds

Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.

Kaempferol: Another flavonoid known for its antioxidant and anticancer activities.

Rutin: A glycoside of quercetin with similar biological activities.

Uniqueness

Hispidulin 7-glucuronide is unique due to its combination of a chromenyl moiety with an oxane ring and multiple hydroxyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

Hispidulin 7-glucuronide, a derivative of the flavonoid hispidulin, has garnered attention due to its diverse biological activities. This compound is primarily recognized for its antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

This compound is a phenolic compound characterized by its glucuronide moiety, which enhances its solubility and bioavailability. The molecular weight of this compound is approximately 476.39 g/mol . The structural modification through glucuronidation significantly influences its pharmacokinetics and biological activity compared to its aglycone form, hispidulin.

1. Antioxidant Activity

This compound exhibits strong antioxidant properties. Studies have shown that it effectively scavenges free radicals and inhibits lipid peroxidation, which is crucial in preventing oxidative stress-related cellular damage . The antioxidant potential is attributed to the presence of hydroxyl groups in its structure, which play a vital role in neutralizing reactive oxygen species (ROS).

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) in macrophage cell lines . this compound reduces the expression of inflammatory cytokines and modulates signaling pathways involved in inflammation, including NF-kB and MAPK pathways.

3. Anticancer Properties

Research indicates that this compound possesses anticancer effects against various cancer cell lines. It has been shown to induce apoptosis in HepG2 liver cancer cells through mitochondrial dysfunction and inhibition of the PI3K/Akt signaling pathway . Additionally, hispidulin has been reported to inhibit the growth of pancreatic tumors in xenograft models, highlighting its potential as an antitumor agent .

4. Neuroprotective Effects

As a ligand for benzodiazepine receptors, this compound can traverse the blood-brain barrier and exhibit neuroprotective effects. It has been associated with anticonvulsant properties in animal models of epilepsy, suggesting potential therapeutic applications in neurological disorders .

Research Findings and Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The flavonoid structure allows for electron donation to ROS, thereby neutralizing them.

- Anti-inflammatory Mechanism : Inhibition of NF-kB activation leads to decreased expression of inflammatory cytokines.

- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and modulation of cancer cell signaling pathways contribute to its anticancer effects.

- Neuroprotective Mechanism : Positive allosteric modulation of GABA receptors enhances inhibitory neurotransmission, providing protection against excitotoxicity.

Propiedades

IUPAC Name |

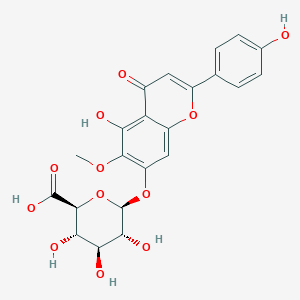

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O12/c1-31-19-13(33-22-18(28)16(26)17(27)20(34-22)21(29)30)7-12-14(15(19)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,16-18,20,22-23,25-28H,1H3,(H,29,30)/t16-,17-,18+,20-,22+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEZRDBRYNJUDQ-QSUZLTIMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345727 | |

| Record name | Hispidulin 7-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31105-76-7 | |

| Record name | Hispidulin 7-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31105-76-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.